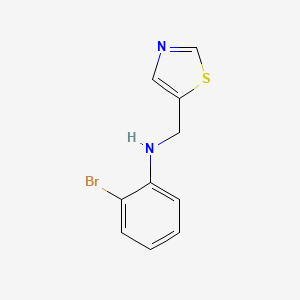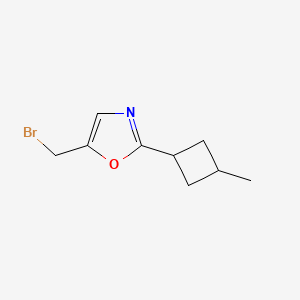![molecular formula C14H24N6O2 B13234652 tert-Butyl 4-[5-(1-aminocyclopropyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13234652.png)
tert-Butyl 4-[5-(1-aminocyclopropyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-[5-(1-aminocyclopropyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a piperazine ring, and a triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[5-(1-aminocyclopropyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable electrophiles.
Attachment of the tert-Butyl Group: The tert-butyl group is typically introduced through alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of strong bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-[5-(1-aminocyclopropyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
tert-Butyl 4-[5-(1-aminocyclopropyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-[5-(1-aminocyclopropyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate: Similar in structure but lacks the triazole ring.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Contains a pyridine ring instead of a triazole ring.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Features a bromophenyl group instead of the triazole moiety.
Uniqueness
The uniqueness of tert-Butyl 4-[5-(1-aminocyclopropyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate lies in its combination of a triazole ring with a piperazine backbone, which imparts distinct chemical reactivity and potential biological activities. This structural arrangement is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C14H24N6O2 |
|---|---|
Poids moléculaire |
308.38 g/mol |
Nom IUPAC |
tert-butyl 4-[5-(1-aminocyclopropyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H24N6O2/c1-13(2,3)22-12(21)20-8-6-19(7-9-20)11-16-10(17-18-11)14(15)4-5-14/h4-9,15H2,1-3H3,(H,16,17,18) |
Clé InChI |
QAVMCUCBGUOLBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=N2)C3(CC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


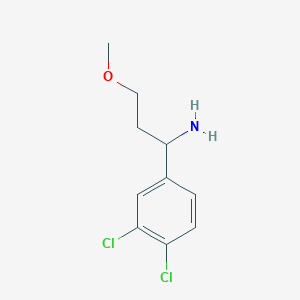
![N-[3-(4-methylpiperazin-1-yl)propyl]cyclobutanamine](/img/structure/B13234577.png)
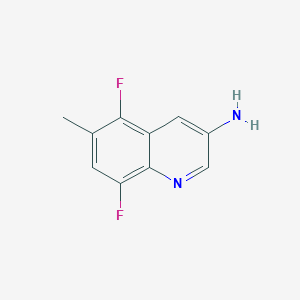
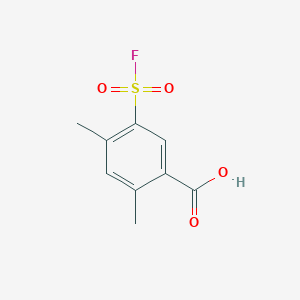
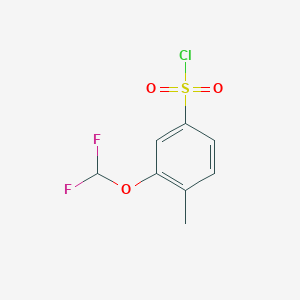
![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13234605.png)
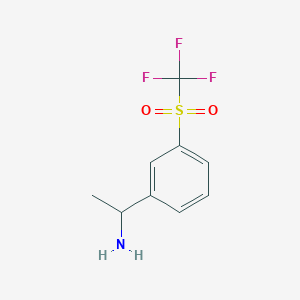
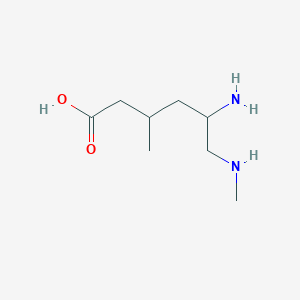

![4-Ethoxy-4-[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13234636.png)
![1-[(tert-Butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid](/img/structure/B13234637.png)
